molecular formula C14H11ClN4O2S B2730595 1-(4-Chlorobenzyl)-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)urea CAS No. 1251547-23-5

1-(4-Chlorobenzyl)-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)urea

Cat. No. B2730595
CAS RN: 1251547-23-5
M. Wt: 334.78
InChI Key: RHOSJRZTYSXAKH-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)urea is a novel compound that has been synthesized for scientific research purposes. It is a urea derivative that has shown potential as a bioactive molecule in various studies.

Scientific Research Applications

Synthesis and Characterization

Urea, thiourea, and 1,2,4-oxadiazole compounds exhibit significant biological activities, including anti-inflammatory, antiviral, analgesic, fungicidal, herbicidal, diuretic, antihelminthic, antitumor, and antimicrobial activities. A new series of compounds containing both 1,2,4-oxadiazole and urea/thiourea moiety were synthesized and characterized. The synthesis involved reacting 5-aminomethyl-3-aryl-1,2,4-oxadiazoles with phenyl isocyanate and isothiocyanate in tetrahydrofuran (THF) at room temperature. These compounds were synthesized and characterized using FTIR, 1H NMR, 13C NMR, and elemental analysis techniques, presenting an efficient and rapid method under microwave irradiation (Arıkan Ölmez & Waseer, 2020).

Biological Activities

  • Antifungal Activity : Certain 1,3,4-oxadiazol-2-amine derivatives, including those related to the compound of interest, have shown promising antifungal activity. The structural features of these compounds significantly influence their fungitoxic action against various fungi (Mishra, Singh, & Wahab, 2000).

  • Anticancer Potential : Studies have identified derivatives of 1,2,4-oxadiazoles as novel apoptosis inducers with activity against several cancer cell lines. These findings highlight the potential of such compounds in cancer therapy, with specific derivatives showing promising in vivo activity in tumor models (Zhang et al., 2005).

  • Cytokinin-like Activity : Urea derivatives have been identified as positive regulators of cell division and differentiation in plant biology, with some showing cytokinin-like activity. This activity is crucial for in vitro plant morphogenesis studies, suggesting these compounds' utility in agriculture and plant science (Ricci & Bertoletti, 2009).

  • Synthetic Applications : Novel condensing agents derived from urea and oxadiazole compounds have been developed for the synthesis of a wide range of compounds, including amides, esters, and polyureas. These findings indicate the versatility of these compounds in organic synthesis and material science (Saegusa, Watanabe, & Nakamura, 1989).

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN4O2S/c15-11-3-1-9(2-4-11)7-16-13(20)17-14-19-18-12(21-14)10-5-6-22-8-10/h1-6,8H,7H2,(H2,16,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHOSJRZTYSXAKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)NC2=NN=C(O2)C3=CSC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorobenzyl)-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)urea

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